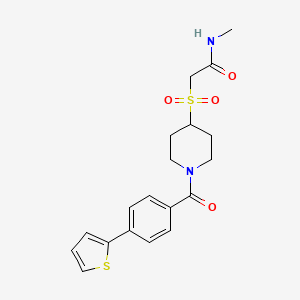

![molecular formula C16H19F3N2O3 B3012918 N-(2-(三氟甲基)苯基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺 CAS No. 1351649-28-9](/img/structure/B3012918.png)

N-(2-(三氟甲基)苯基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

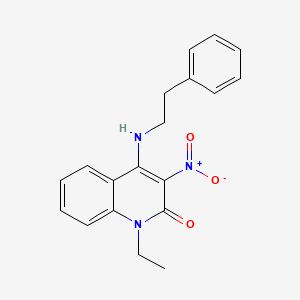

The compound "N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide" appears to be a trifluoromethylated spirocyclic compound. Spirocyclic compounds are known for their unique structures where two rings are joined by a single shared atom. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of related trifluoromethylated spirocyclic compounds has been demonstrated through copper-mediated intramolecular trifluoromethylation. This process involves the trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, leading to the formation of trifluoromethylated 1-azaspiro[4.5]decanes. The method provides moderate to high yields with excellent regioselectivity and diastereoselectivity .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of similar spirocyclic compounds has been explored. For instance, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacts with primary amines and formaldehyde upon heating in boiling ethanol. This reaction yields a mixture of products, including 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts, which can be isolated after acidification of the reaction mixture . This suggests that the compound may also undergo similar aminomethylation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

科学研究应用

合成和表征

铜介导的 α-三氟甲基化 N-苯基肉桂酰胺与环化和脱芳构化相结合,用于构建各种三氟甲基化 1-氮杂螺[4.5]癸烷。该方法实现了中等至高产率,并展示了优异的区域选择性和非对映选择性,突出了 N-(2-(三氟甲基)苯基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺合成复杂分子结构的潜力 韩桂芳等,2014。

药物开发

抗菌应用:探索螺环衍生物,包括 1-氧杂-9-氮杂螺[5.5]十一烷骨架,用于创建新的环丙沙星衍生物,表明这些化合物对特定细菌菌株表现出独特的抗菌活性。这表明 N-(2-(三氟甲基)苯基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺衍生物在开发靶向抗菌疗法中的潜力 A. Lukin 等,2022。

有机化学应用

普林斯级联环化:合成 1,9-二氧杂-4-氮杂螺[5.5]十一烷衍生物的新工艺展示了该化学品在创建复杂分子结构中的多功能性,可能在各种有机合成应用中很有用 B. Reddy 等,2014。

材料科学

聚合物稳定剂:该化合物的衍生物,特别是在螺环形式中,已被探索作为聚合物配方中潜在的稳定剂,展示了它们在制药应用之外的实用性,并用于材料科学以增强聚合物的稳定性和寿命 八千信一 等,1992。

作用机制

Target of Action

The primary target of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . It plays a crucial role in the metabolism of epoxy fatty acids .

Mode of Action

The compound acts as an inhibitor of sEH . It interacts with the enzyme to prevent the metabolism of epoxy fatty acids into their corresponding vicinal diols . These diols are usually inactive or less active than the epoxide substrates .

Biochemical Pathways

The inhibition of sEH affects the metabolism of various epoxy fatty acids, such as the epoxy metabolites of polyunsaturated fatty acids (PUFAs), including linoleic acid, arachidonic acid, alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid . These epoxy fatty acids are multifunctional mediators in vivo and in vitro . For example, the epoxide metabolites of arachidonic acid, known as EETs, have anti-inflammatory, analgesic, and EDHF properties .

Pharmacokinetics

The pharmacokinetics of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5The compound’s interaction with seh suggests that it may be metabolized by this enzyme and distributed to organs where seh is present .

Result of Action

The inhibition of sEH by N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can lead to changes in the expression and activity of sEH in multiple renal diseases, such as acute kidney injury, diabetic nephrology, chronic kidney diseases, hypertension-mediated renal damage, and other renal dysfunctions . The compound’s action may have therapeutic effects on these diseases, although further investigation is needed .

属性

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQQOULOAXMDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

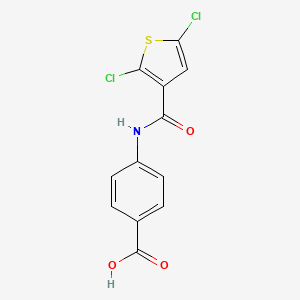

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

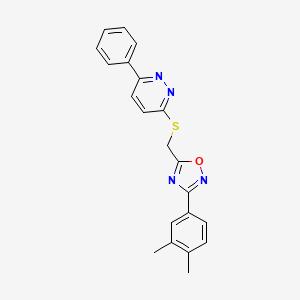

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)

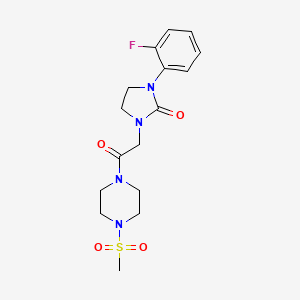

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)